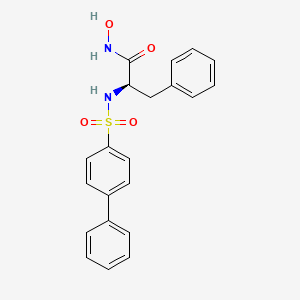
Mmp-2/mmp-9 inhibitor II
Descripción general
Descripción
“Mmp-2/mmp-9 inhibitor II” is a small molecule that controls the biological activity of MMP-2/MMP-9 . It is primarily used for Protease Inhibitors applications .
Synthesis Analysis
The synthesis of MMP-2/MMP-9 inhibitors is a potentially attractive research area . Original molecules exhibiting the properties of MMP-2 and/or MMP-9 inhibitors were synthesized at the Department of Chemistry of the V. V. Zakusov Research Institute of Pharmacology .
Molecular Structure Analysis
MMP-2/MMP-9 inhibitors belong to a family of zinc-dependent proteolytic metalloenzymes . They can be categorized into six groups based on their substrate specificity and structural differences: collagenases, gelatinases, stromelysins, matrilysins, metalloelastase, and membrane-type MMPs .
Chemical Reactions Analysis
MMP-2/MMP-9 inhibitors are involved in the early stages of cancer, explaining the failure of many of the MMPIs in late-stage cancer clinical trials . A greater understanding of the regulatory mechanisms that control MMP transcription, activation, and inhibition provides several new avenues for therapeutic intervention .
Physical And Chemical Properties Analysis
“Mmp-2/mmp-9 inhibitor II” is a solid, off-white substance . It is soluble in DMSO (100 mg/mL) and methanol (25 mg/mL) . Its empirical formula is C21H20N2O4S and its molecular weight is 396.46 .
Aplicaciones Científicas De Investigación
Cancer Research
Mmp-2/mmp-9 inhibitors have been used in cancer research, particularly in the study of metastasis . For instance, MMP-9 is involved in the degradation of extracellular matrix (ECM) proteins, which breaks down the physical barrier formed by ECM, promoting cancer metastasis .
Fibrosarcoma Treatment
In the field of oncology, Mmp-2/mmp-9 inhibitors have shown potential as a therapeutic strategy in fibrosarcoma treatment . These inhibitors have shown the potential to reduce tumor progression, invasion, and metastasis in fibrosarcoma .
T-cell Activation
Mmp-2/mmp-9 inhibitors have been used to examine the role of these enzymes in antigen-specific T-cell responses . Recent studies revealed that MMP-2 and/or MMP-9 are required for an effective T-cell-mediated immune response to antigenic stimulation .
Inhibition of Lung Carcinoma
Mmp-2/mmp-9 inhibitor II has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . This suggests its potential application in the treatment of lung carcinoma .
Hypoxia-Inducible Factor (HIF) Activation
Mmp-2/mmp-9 inhibitor II has also been shown to potently induce and rapidly activate HIF . HIF is a transcription factor that responds to changes in available oxygen in the cellular environment, specifically, to decreases in oxygen, or hypoxia .
Extracellular Matrix Degradation
MMP-2 and MMP-9 play a pivotal role in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis . Inhibiting these enzymes has emerged as a promising therapeutic strategy .
Mecanismo De Acción
Target of Action
The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .
Mode of Action
The MMP-2/MMP-9 Inhibitor II is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .
Biochemical Pathways
The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites
Result of Action
The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .
Action Environment
The efficacy and stability of the MMP-2/MMP-9 Inhibitor II can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .
Safety and Hazards
Direcciones Futuras
The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .
Propiedades
IUPAC Name |
(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAIRKRFXQRRM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mmp-2/mmp-9 inhibitor II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



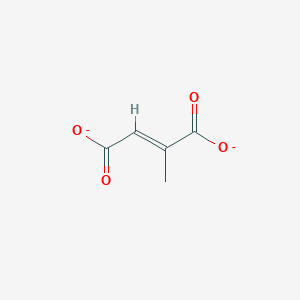
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)
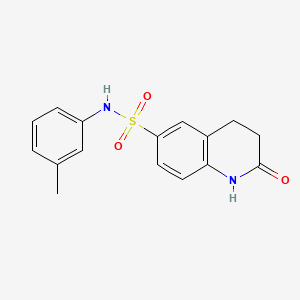
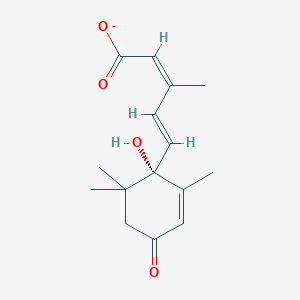
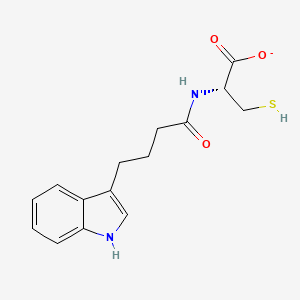
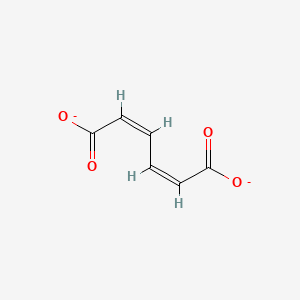
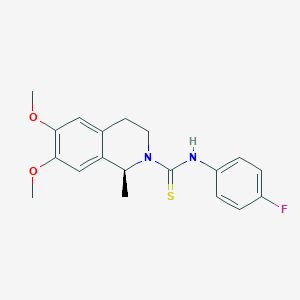
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
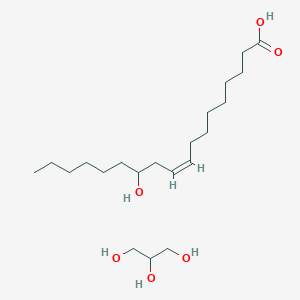
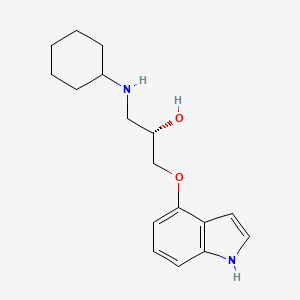
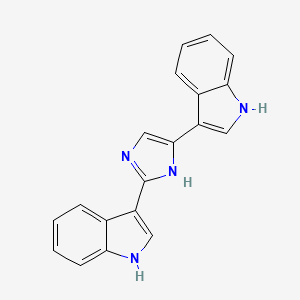
![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)